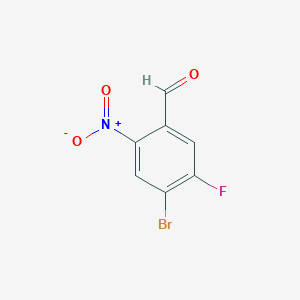

4-Bromo-5-fluoro-2-nitrobenzaldehyde

Description

BenchChem offers high-quality 4-Bromo-5-fluoro-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-fluoro-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSVJBVDPZARKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utilization of 4-Bromo-5-fluoro-2-nitrobenzaldehyde in Advanced Heterocyclic Synthesis

Executive Summary

In modern drug discovery and process chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on privileged building blocks. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) is a highly specialized, tetra-substituted aromatic compound that serves as a cornerstone in the synthesis of advanced heterocycles. By offering four distinct, orthogonally reactive functional groups, this molecule enables the streamlined construction of indazoles, quinazolines, and quinolines—core pharmacophores frequently found in next-generation kinase inhibitors and antibacterial agents[1][2].

This technical guide deconstructs the structural logic of 4-bromo-5-fluoro-2-nitrobenzaldehyde, establishes field-proven synthetic protocols, and details the causality behind specific mechanistic choices to ensure high-fidelity, self-validating workflows.

Physicochemical Profiling & Structural Logic

The utility of 4-bromo-5-fluoro-2-nitrobenzaldehyde lies in its precise substitution pattern. Each functional group is strategically positioned to serve a distinct mechanistic purpose during multi-step synthesis.

Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 4-Bromo-5-fluoro-2-nitrobenzaldehyde |

| CAS Registry Number | 213382-40-2 |

| Molecular Formula | C7H3BrFNO3 |

| Molecular Weight | 248.01 g/mol |

| Structural Core | Tetra-substituted benzaldehyde |

| Key Functional Groups | -CHO (C1), -NO2 (C2), -Br (C4), -F (C5) |

Data sourced from standardized chemical repositories and supplier characterizations[3][4].

Orthogonal Reactivity Rationale

-

C1 Aldehyde (Electrophilic Center): Primes the molecule for Schiff base formation, reductive amination, or condensation reactions.

-

C2 Nitro (Masked Nucleophile): Acts as a strong electron-withdrawing group (EWG) that activates the ring. Upon controlled reduction, it generates an aniline derivative capable of intramolecular cyclization.

-

C4 Bromo (Cross-Coupling Handle): Provides a chemoselective anchor for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular framework.

-

C5 Fluoro (Metabolic Modulator): Inductively withdraws electron density, modulating the pKa of adjacent functional groups. In medicinal chemistry, this fluorine atom is critical for blocking CYP450-mediated oxidation, thereby enhancing the metabolic stability of the final drug candidate.

Fig 1. Orthogonal reactivity map of 4-Bromo-5-fluoro-2-nitrobenzaldehyde functional groups.

Core Synthetic Workflows & Protocols

As an Application Scientist, I emphasize that successful utilization of this building block requires strict chemoselectivity. The following protocols demonstrate how to manipulate specific functional groups without triggering unwanted side reactions.

Protocol A: Chemoselective Nitro Reduction

Objective: Synthesize 2-amino-4-bromo-5-fluorobenzaldehyde for downstream quinazoline or macrolide synthesis[1]. Causality & Rationale: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly contraindicated here, as it will cause rapid protodehalogenation, cleaving the critical C-Br bond. Instead, a mild, dissolving-metal reduction using Iron (Fe) powder in acidic media is utilized to selectively reduce the nitro group to an amine while preserving the aryl bromide[2][5].

Step-by-Step Methodology:

-

Reactor Charging: Suspend 4-bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq) in a solvent mixture of Ethanol, Water, and Acetic Acid (EtOH:H2O:AcOH, 5:3:1 ratio) at 10 °C[2].

-

Reagent Addition: Introduce Iron powder (Fe, 325 mesh, 4.4 eq) portion-wise to safely manage the exothermic reduction process[2].

-

Thermal Activation: Elevate the internal reactor temperature to 90 °C and maintain vigorous stirring for 30 to 120 minutes[2][5].

-

Self-Validating System (IPC & Analytics): Withdraw a 50 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The protocol is validated when the starting material peak ( m/z 248) is completely consumed and replaced by a single distinct peak at m/z 218, corresponding to the aniline derivative.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble iron salts. Concentrate the filtrate in vacuo, and extract the resulting aqueous suspension with Ethyl Acetate (EtOAc)[5]. Wash the organic layer with saturated NaHCO3 to neutralize residual acetic acid, dry over MgSO4, and concentrate.

Protocol B: One-Pot Reductive Cyclization to 6-Bromo-5-fluoro-1H-indazole

Objective: Directly construct the indazole heterocyclic core. Causality & Rationale: Hydrazine hydrate acts as a bifunctional reagent. It first acts as a nucleophile to condense with the C1 aldehyde (forming a hydrazone), and subsequently serves as an intramolecular reducing agent to cyclize with the C2 nitro group under thermal conditions[6].

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq) in anhydrous THF or Ethanol under an inert nitrogen atmosphere.

-

Condensation: Slowly add hydrazine hydrate (N2H4·H2O, 3.0 eq) dropwise at 0 °C.

-

Cyclization: Gradually warm the reaction to reflux (80 °C) and maintain for 12 hours to drive the reductive cyclization[6].

-

Self-Validating System (IPC & Analytics): Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting materials will convert into a distinct, UV-active spot ( Rf ~0.4). Confirm structural integrity via LC-MS ( m/z 215 for [M+H]+ of 6-bromo-5-fluoro-1H-indazole).

-

Workup: Quench the reaction with ice water, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Fig 2. One-pot reductive cyclization pathway to 6-bromo-5-fluoro-1H-indazole.

Strategic Applications in Medicinal Chemistry

The derivatives synthesized from 4-bromo-5-fluoro-2-nitrobenzaldehyde have profound implications across multiple therapeutic areas:

-

Oncology (Kinase Inhibitors): The aniline derivatives (generated via Protocol A) are heavily utilized in the synthesis of macrocyclic quinazoline derivatives. These compounds act as potent inhibitors of Epidermal Growth Factor (EGF) receptor tyrosine kinases and PM kinases, which are critical targets in antineoplastic therapies[1][5].

-

Infectious Disease (Antibacterial Agents): Quinolone derivatives synthesized from this building block exhibit strong antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV (type II topoisomerases). The fluorine atom enhances cell wall penetration, while the core scaffold disrupts the DNA cleavage core of the GyrA/ParC polypeptides[2].

References

-

PubChemLite. "4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3)". URL:[Link]

-

Sigma-Aldrich CN. "4-Bromo-5-fluoro-2-nitrobenzaldehyde | 213382-40-2". URL:[Link]

- Google Patents. "Macrocyclic quinazoline derivatives and their use as mtki (WO96/33980)".

- Google Patents. "COMPOUNDS USEFUL AS PM KINASE INHIBITORS (US9278950B2)".

- Google Patents. "Quinolone derivatives as antibacterials (WO2016020836A1)".

Sources

- 1. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]

- 2. WO2016020836A1 - Quinolone derivatives as antibacterials - Google Patents [patents.google.com]

- 3. PubChemLite - 4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 4. amfluoro.com [amfluoro.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]

"4-Bromo-5-fluoro-2-nitrobenzaldehyde" CAS number

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-nitrobenzaldehyde

Abstract

4-Bromo-5-fluoro-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde, a bromine atom, a fluorine atom, and a nitro group, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic strategy, its characteristic reactivity, and its applications, particularly in the synthesis of complex heterocyclic systems for drug discovery and materials science. The content herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Physicochemical and Structural Properties

4-Bromo-5-fluoro-2-nitrobenzaldehyde is a solid compound at room temperature.[1] Its key identifiers and properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3] The presence of electron-withdrawing groups (nitro and halogens) and an aldehyde function makes it a molecule of significant interest for derivatization.

| Property | Value | Source(s) |

| CAS Number | 213382-40-2 | [2][3][4] |

| Molecular Formula | C₇H₃BrFNO₃ | [2][3][5] |

| Molecular Weight | 248.01 g/mol | [2][3] |

| MDL Number | MFCD28739866 | [2] |

| InChI Key | AYSVJBVDPZARKA-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | C1=C(C(=CC(=C1F)Br)[O-])C=O | [5] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Purification

While specific literature detailing the synthesis of 4-bromo-5-fluoro-2-nitrobenzaldehyde is not extensively published, a viable synthetic route can be extrapolated from established methods for analogous compounds, such as 4-bromo-2-nitrobenzaldehyde.[6] A common and effective strategy involves the oxidation of a methyl group on a substituted toluene precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-bromo-5-fluoro-2-nitrotoluene. This precursor would first be converted to an intermediate diacetate, which is then hydrolyzed to yield the final aldehyde product. This method prevents over-oxidation to the carboxylic acid, a common side reaction in direct aldehyde syntheses.[7]

Caption: Proposed two-step synthesis of 4-Bromo-5-fluoro-2-nitrobenzaldehyde.

Experimental Protocol (Adapted)

Part A: Diacetate Formation [7]

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-bromo-5-fluoro-2-nitrotoluene in acetic anhydride at 0 °C.

-

Slowly add concentrated sulfuric acid while maintaining the low temperature.

-

Add chromium trioxide in small portions, ensuring the reaction temperature does not exceed 10 °C. The use of an ice-salt bath is critical to control the exothermic reaction and prevent side product formation.[7]

-

After the addition is complete, stir the mixture for an additional hour.

-

Pour the reaction mixture into an ice-water mixture to precipitate the diacetate product.

-

Collect the solid by filtration and wash thoroughly with water until the filtrate is colorless.

Part B: Hydrolysis to Aldehyde [7]

-

Suspend the crude diacetate product in a mixture of ethanol, water, and concentrated sulfuric acid.

-

Reflux the mixture for approximately 30-45 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the aldehyde.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[7]

Reactivity and Chemical Transformations

The synthetic utility of 4-bromo-5-fluoro-2-nitrobenzaldehyde is derived from the orthogonal reactivity of its functional groups.[8] The aldehyde group and the carbon-bromine bond are the primary sites for chemical modification, allowing for a stepwise and controlled approach to building molecular complexity.

Caption: Dual reactivity sites of 4-Bromo-5-fluoro-2-nitrobenzaldehyde.

-

Reactions at the Aldehyde Group : The aldehyde is susceptible to a wide range of classical transformations. It can be oxidized to the corresponding carboxylic acid, reduced to a benzyl alcohol, or serve as an electrophile in nucleophilic additions and condensation reactions.[8]

-

Reactions at the Carbon-Bromine Bond : The aryl bromide moiety is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the aromatic ring.[8] The strong electron-withdrawing effect of the nitro group further activates the C-Br bond towards nucleophilic aromatic substitution under certain conditions.

Applications in Synthesis

The multifunctionality of 4-bromo-5-fluoro-2-nitrobenzaldehyde makes it a strategic starting material for synthesizing complex molecules, particularly heterocyclic scaffolds relevant to medicinal chemistry.[9][10]

Key Application: Synthesis of 2-Aminobenzylidene Derivatives

A notable application of this compound is in the one-pot, three-component synthesis of highly stereoselective 2-aminobenzylidene derivatives.[4] This reaction combines the aldehyde with an active methylene compound and a secondary cycloamine, proceeding with high efficiency and stereocontrol.

Caption: Workflow for the synthesis of 2-aminobenzylidene derivatives.

This transformation is valuable as the resulting products are important structural motifs in various biologically active compounds. The reaction's success highlights the utility of the aldehyde group in C-C bond formation while the rest of the molecule's functionality remains intact for subsequent modifications.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-bromo-5-fluoro-2-nitrobenzaldehyde is not widely available; however, precautions can be inferred from structurally related compounds like 4-Bromo-1-fluoro-2-nitrobenzene.[11]

-

General Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Hazards : May be harmful if swallowed or in contact with skin. May cause eye and skin irritation.[11] The nitro group suggests potential for thermal instability under certain conditions.

-

Storage : Store in a tightly sealed container in a cool, dry, and inert atmosphere.

-

Fire Fighting : Use water spray, carbon dioxide, dry chemical powder, or appropriate foam. Firefighters should wear self-contained breathing apparatus.[11]

Conclusion

4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS No. 213382-40-2) is a potent synthetic intermediate whose value lies in its dense and orthogonally reactive functional groups. It provides chemists with multiple handles to elaborate molecular structures, making it a key building block for constructing complex target molecules in pharmaceutical and materials science research. This guide has provided a technical framework for its properties, synthesis, reactivity, and applications, underscoring its significance as a versatile tool in modern organic synthesis.

References

- Vertex AI Search Result. (n.d.). 213382-40-2 | 4-Bromo-5-fluoro-2-nitro-benzaldehyde - Fluoromart.

- CymitQuimica. (n.d.). 4-Bromo-2-fluoro-5-nitrobenzaldehyde.

- Amfluoro. (n.d.). 213382-40-2 | 4-Bromo-5-fluoro-2-nitrobenzaldehyde.

- ECHEMI. (n.d.). Buy 4-Bromo-5-fluoro-2-nitrobenzaldehyde from iChemical.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoro-5-nitrobenzaldehyde | 679839-39-5.

- BLD Pharm. (n.d.). 679839-39-5|4-Bromo-2-fluoro-5-nitrobenzaldehyde.

- PubChemLite. (n.d.). 4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3).

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene.

- ChemicalBook. (n.d.). 4-Bromo-2-nitrobenzaldehyde synthesis.

- Benchchem. (n.d.). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.

- PubChemLite. (n.d.). 4-bromo-2-fluoro-5-nitrobenzaldehyde (C7H3BrFNO3).

- Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Organic Syntheses Procedure.

- Benchchem. (2025).

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

- Dana Bioscience. (2026). 4-Bromo-5-fluoro-2-nitrobenzaldehyde 1g.

- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)

- BLD Pharm. (n.d.). 1427405-76-2|4-Bromo-5-fluoro-2-hydroxybenzaldehyde.

- ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde.

Sources

- 1. 4-Bromo-2-fluoro-5-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. amfluoro.com [amfluoro.com]

- 3. echemi.com [echemi.com]

- 4. 213382-40-2 | 4-Bromo-5-fluoro-2-nitro-benzaldehyde [fluoromart.com]

- 5. PubChemLite - 4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Bromo-5-fluoro-2-nitrobenzaldehyde for Advanced Research Applications

Abstract

4-Bromo-5-fluoro-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde for condensation reactions, a nitro group for reduction to a versatile amine, and bromo- and fluoro-moieties for directing reactivity and modulating physicochemical properties, makes it an invaluable intermediate. This guide provides an in-depth analysis of its core properties, synthesis, safety considerations, and applications, offering researchers and drug development professionals the foundational knowledge required for its effective utilization.

Physicochemical Properties and Structural Analysis

A precise understanding of a compound's fundamental properties is paramount for its successful application in synthesis and development. 4-Bromo-5-fluoro-2-nitrobenzaldehyde is a solid at room temperature, a characteristic that simplifies handling and accurate measurement for reaction setups.

Core Data Summary

The key physicochemical identifiers for 4-Bromo-5-fluoro-2-nitrobenzaldehyde are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 248.01 g/mol | [1][2] |

| Molecular Formula | C₇H₃BrFNO₃ | [1][2] |

| CAS Number | 213382-40-2 | [1][2] |

| Exact Mass | 246.92803 Da | [1] |

| Physical Form | Solid | [3][4] |

| InChI Key | AYSVJBVDPZARKA-UHFFFAOYSA-N | [1][5] |

Structural Representation

The strategic placement of functional groups on the benzene ring dictates the compound's reactivity. The electron-withdrawing nature of the nitro and fluoro groups, combined with the steric and electronic influence of the bromine atom, creates a unique chemical environment.

Caption: Functional group relationships on the 4-Bromo-5-fluoro-2-nitrobenzaldehyde core.

Synthesis and Mechanistic Considerations

While specific synthesis routes for 4-Bromo-5-fluoro-2-nitrobenzaldehyde are proprietary or detailed in patent literature, a general understanding can be derived from analogous preparations of substituted nitrobenzaldehydes. A common strategy involves the oxidation of a corresponding toluene derivative.

The choice of an oxidizing agent is critical and is dictated by the need to selectively convert the methyl group to an aldehyde without affecting the other sensitive functional groups. A well-established method is the use of chromium trioxide in acetic anhydride, which proceeds via an intermediate diacetate that is subsequently hydrolyzed.[6]

Generalized Synthetic Workflow

The following protocol outlines a representative, two-step synthesis for a substituted nitrobenzaldehyde, illustrating the key transformations.

Step 1: Oxidation and Acylation

-

Reaction Setup: The starting material, a substituted nitrotoluene, is dissolved in acetic anhydride and cooled in an ice bath.

-

Acidification: Concentrated sulfuric acid is added slowly to catalyze the reaction.

-

Oxidation: Chromium trioxide is added portion-wise, ensuring the temperature remains low to control the exothermic reaction. This forms the gem-diacetate intermediate.

-

Workup: The reaction mixture is poured into an ice-water mixture to quench the reaction and precipitate the diacetate product.

-

Purification: The solid is collected by filtration and washed thoroughly with water.

Step 2: Hydrolysis to Aldehyde

-

Reaction Setup: The crude diacetate intermediate is suspended in a mixture of alcohol, water, and a strong acid (e.g., sulfuric or hydrochloric acid).[6]

-

Hydrolysis: The mixture is heated to reflux to hydrolyze the diacetate to the desired aldehyde.

-

Isolation: Upon cooling, the aldehyde product precipitates and is collected by filtration.

-

Purification: The crude product is washed with water and can be used directly or further purified by recrystallization.

Caption: Generalized workflow for the synthesis of a substituted nitrobenzaldehyde.

Applications in Drug Discovery and Organic Synthesis

The true value of 4-Bromo-5-fluoro-2-nitrobenzaldehyde lies in its versatility as a chemical intermediate. Each functional group provides a specific synthetic handle for constructing more complex molecular architectures.

-

Aldehyde Group: This is a primary site for forming C-N and C-C bonds. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are themselves important pharmacophores or can be reduced to stable secondary amines.[7][8] It is also a key reactant in Wittig reactions and aldol condensations.

-

Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an aniline derivative. This transformation is fundamental in medicinal chemistry, as the resulting amino group is a key component in many biologically active heterocycles, such as quinazolinones, which are prevalent in kinase inhibitors.[8][9]

-

Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups, enabling the rapid build-out of molecular complexity.[10]

-

Fluoro Group: The fluorine atom can significantly modulate the properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[9]

Exemplary Reaction Pathway: Synthesis of a Heterocyclic Core

The following diagram illustrates a potential synthetic pathway where 4-Bromo-5-fluoro-2-nitrobenzaldehyde is used to generate a complex heterocyclic scaffold, a common strategy in the development of kinase inhibitors.

Caption: A multi-step synthetic pathway utilizing the compound's key functional groups.

Safety, Handling, and Storage

As with all halogenated nitroaromatic compounds, proper handling of 4-Bromo-5-fluoro-2-nitrobenzaldehyde is essential for laboratory safety. The compound should be regarded as harmful if swallowed, inhaled, or in contact with skin, and as a cause of skin and serious eye irritation.[11][12]

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12] In case of contact, rinse the affected area immediately and thoroughly with water.[13][14]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[12][13]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Some suppliers recommend storage under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure long-term stability.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.[12][13]

Conclusion

4-Bromo-5-fluoro-2-nitrobenzaldehyde is a sophisticated and highly valuable reagent for chemical synthesis. Its molecular weight of 248.01 g/mol and its trifunctional nature provide chemists with a powerful tool for constructing complex molecules with potential therapeutic applications. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in research and development endeavors.

References

-

PubChemLite. (n.d.). 4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3). Retrieved from [Link]

-

AD Pharmacem. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

- Google Patents. (2018). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

Sources

- 1. echemi.com [echemi.com]

- 2. amfluoro.com [amfluoro.com]

- 3. 4-Bromo-2-fluoro-5-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-2-fluoro-5-nitrobenzaldehyde | 679839-39-5 [sigmaaldrich.com]

- 5. PubChemLite - 4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. adpharmachem.com [adpharmachem.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization and Analytical Workflows for 4-Bromo-5-fluoro-2-nitrobenzaldehyde: A Technical Whitepaper

Executive Summary

4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2)[1] is a highly functionalized, tetra-substituted benzenoid building block that serves as a critical scaffold in modern medicinal chemistry. Its unique substitution pattern is frequently leveraged in the synthesis of macrocyclic quinazoline derivatives targeting receptor tyrosine kinases (e.g., EGF, FGF, VEGF)[2] and in the preparation of complex heterocyclic cores like 6-bromo-5-fluoro-1H-indazole[3].

The orthogonal reactivity of its four functional groups (–CHO, –NO₂, –Br, –F) allows for precise regioselective modifications. However, this dense functionalization demands rigorous spectroscopic characterization. Isomer formation is a common challenge during the cyclization or bromination of these scaffolds[3], making high-fidelity analytical tracking essential to prevent the misassignment of regioisomers during downstream drug development.

Structural Dynamics & Electronic Effects

The spectroscopic behavior of 4-bromo-5-fluoro-2-nitrobenzaldehyde is dictated by the intense push-pull electronic environment of the aromatic ring:

-

Electron Deficiency : The strong electron-withdrawing nitro group (–NO₂) positioned ortho to the aldehyde (–CHO) creates a highly deshielded aromatic core, pushing NMR resonances downfield.

-

Heteronuclear Coupling : The fluorine atom (spin ½) introduces complex heteronuclear spin-spin coupling ( JH−F and JC−F ). These coupling constants are highly diagnostic for confirming the relative positions of the remaining aromatic protons.

-

Isotopic Signature : The bromine atom provides a distinct 1:1 isotopic signature in mass spectrometry due to the nearly equal natural abundance of 79Br and 81Br , serving as a built-in tracer for cross-coupling reactions.

Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because the ring is tetra-substituted, only two aromatic protons remain: H3 and H6 .

-

¹H NMR : The aldehyde proton is heavily deshielded by the adjacent nitro group, appearing as a sharp singlet >10.0 ppm. The H6 proton, located ortho to the fluorine atom, exhibits a characteristic doublet due to 3JH−F coupling (~8.8 Hz). The H3 proton, isolated between the nitro and bromo groups, appears as a singlet but may exhibit fine splitting ( 4JH−F ~1.5 Hz) depending on magnetic field strength.

-

¹³C NMR : The carbon spectrum is defined by massive carbon-fluorine couplings. The C5 carbon directly attached to the fluorine splits into a doublet with a 1JC−F of ~255 Hz. The adjacent C4 (C–Br) and C6 carbons exhibit two-bond couplings ( 2JC−F ~22–25 Hz).

-

¹⁹F NMR : Appears as a distinct doublet around -108 ppm, coupled to the H6 proton.

Mass Spectrometry (MS)

Given the electron-deficient nature of the molecule, Electron Ionization (EI) or Electrospray Ionization in negative mode (ESI-) is highly effective.

-

Diagnostic Fragmentation : Under EI conditions (70 eV), the molecule exhibits a strong molecular ion [M]+ followed by the sequential loss of the nitro group ( [M−NO2]+ ) and the formyl radical ( [M−NO2−CHO]+ ).

-

Advanced Characterization : Ion Mobility-Mass Spectrometry (IM-MS) can be employed to determine the Predicted Collision Cross Section (CCS) values of the adducts. This provides an orthogonal gas-phase structural metric to distinguish the compound from its positional isomers[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational spectrum is dominated by the conjugated carbonyl stretch of the aldehyde (~1705 cm⁻¹) and the asymmetric/symmetric stretches of the nitro group (~1535 cm⁻¹ and ~1350 cm⁻¹, respectively).

Quantitative Data Summary

Table 1: Predicted NMR Chemical Shifts and Couplings (DMSO- d6 )

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J ) | Assignment |

| ¹H | 10.25 | Singlet | N/A | –CHO (Aldehyde) |

| ¹H | 8.52 | Singlet | ~1.5 Hz ( 4JH−F ) | H3 (Aromatic) |

| ¹H | 8.05 | Doublet | ~8.8 Hz ( 3JH−F ) | H6 (Aromatic) |

| ¹³C | 188.5 | Singlet | N/A | C=O (Carbonyl) |

| ¹³C | 155.2 | Doublet | ~255 Hz ( 1JC−F ) | C5 (C–F) |

| ¹³C | 148.0 | Singlet | N/A | C2 (C–NO₂) |

| ¹³C | 110.4 | Doublet | ~22 Hz ( 2JC−F ) | C4 (C–Br) |

| ¹⁹F | -108.5 | Doublet | ~8.8 Hz ( 3JF−H ) | –F (Fluoro) |

Table 2: Diagnostic Mass Spectrometry (EI, 70 eV) Fragmentation

| Ion Species | m/z ( 79Br ) | m/z ( 81Br ) | Relative Abundance | Assignment / Loss |

| [M]+ | 246.92 | 248.92 | 100% | Molecular Ion |

| [M−NO2]+ | 200.92 | 202.92 | ~45% | Loss of nitro group (-46 Da) |

| [M−NO2−CHO]+ | 171.93 | 173.93 | ~30% | Loss of formyl radical (-29 Da) |

Experimental Workflows

Protocol 1: High-Fidelity Multi-Nuclear NMR Acquisition

Objective : To unambiguously assign the H3 and H6 protons and definitively rule out regioisomers. Causality & Self-Validation : Water in deuterated solvents rapidly exchanges with or broadens the aldehyde proton peak. Using strictly anhydrous DMSO- d6 ensures the aldehyde proton remains a sharp, quantifiable singlet. Furthermore, acquiring a 2D HMBC spectrum creates a self-validating assignment loop: the long-range coupling ( 3JC−H ) between the aldehyde proton and the C6 aromatic carbon anchors the rest of the ring system, proving the relative positions of the substituents[3].

Step-by-Step Methodology :

-

Sample Preparation : Dissolve 15 mg of 4-bromo-5-fluoro-2-nitrobenzaldehyde in 0.6 mL of strictly anhydrous DMSO- d6 (100.0% D) under an inert nitrogen atmosphere.

-

¹H Acquisition : Acquire ¹H NMR with a minimum of 16 scans. Crucial: Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the deshielded aldehyde proton for accurate integration.

-

¹³C Acquisition : Acquire ¹³C{¹H} NMR with a minimum of 512 scans. Expand the spectral width to 250 ppm to prevent folding of the highly deshielded carbonyl carbon (~188 ppm).

-

2D HMBC Validation : Run a ¹H-¹³C HMBC experiment optimized for long-range couplings ( J = 8 Hz). Map the correlation from the aldehyde proton (10.25 ppm) to the C6 carbon to confirm regiochemistry.

Protocol 2: Spectroscopic Monitoring of Reductive Cyclization

Objective : Track the conversion of 4-bromo-5-fluoro-2-nitrobenzaldehyde to 6-bromo-5-fluoro-1H-indazole via iron-mediated nitro reduction[5] and subsequent cyclization. Causality & Self-Validation : The reduction of the nitro group to an amine (using Fe/AcOH[5]) and the subsequent cyclization with hydrazine involves the destruction of the highly polar –NO₂ and –CHO groups. Tracking the disappearance of the 1535 cm⁻¹ IR band and the 10.2 ppm NMR peak provides a self-validating, binary system for reaction completion without relying solely on TLC.

Step-by-Step Methodology :

-

Sampling : Extract 50 µL of the Fe/AcOH reaction mixture and quench in a bi-phasic EtOAc/H₂O system.

-

Extraction : Isolate the organic layer, dry over anhydrous MgSO₄, and evaporate under a gentle N₂ stream.

-

IR Validation : Analyze the crude residue via ATR-FTIR. The intermediate formation is confirmed when the 1535 cm⁻¹ (–NO₂) band is fully depleted. Final cyclization is confirmed by the loss of the 1705 cm⁻¹ (C=O) band and the appearance of a broad indazole N–H stretch at ~3200 cm⁻¹.

-

LC-MS Confirmation : Inject 1 µL into an LC-MS system (ESI+). The final indazole product will ionize efficiently in positive mode, showing an [M+H]+ at m/z 214.96 / 216.96, confirming the retention of the bromine isotope pattern and the successful loss of the oxygen atoms.

Visualization: Spectroscopic Tracking Workflow

Spectroscopic tracking of the reductive cyclization of 4-bromo-5-fluoro-2-nitrobenzaldehyde.

References

- Amfluoro. "213382-40-2 | 4-Bromo-5-fluoro-2-nitrobenzaldehyde". Amfluoro Catalog.

- PubChemLite. "4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3)". University of Luxembourg.

- Google Patents. "HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki". Google Patents.

- Googleapis.com (US Patent). "COMPOUNDS USEFUL AS PM KINASE". United States Patent Office.

- Benchchem. "6-Bromo-5-fluoro-1H-indazole | 1286734-85-7". Benchchem Catalog.

Sources

- 1. amfluoro.com [amfluoro.com]

- 2. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]

- 3. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]

- 4. PubChemLite - 4-bromo-5-fluoro-2-nitrobenzaldehyde (C7H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Strategic Exploitation of 4-Bromo-5-fluoro-2-nitrobenzaldehyde in Novel Compound Discovery

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) demands highly versatile, polyfunctional building blocks. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) represents a masterclass in structural logic[1]. By embedding four orthogonally reactive sites—an electrophilic aldehyde, a reducible nitro group, a metabolically stabilizing fluoro substituent, and a cross-coupling-ready bromo handle—onto a single benzene ring, this compound serves as an advanced staging ground for synthesizing complex heterocycles.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable synthetic engine. This whitepaper deconstructs the physicochemical profile, the causal logic behind its orthogonal reactivity, and its field-proven applications in developing multi-targeting kinase inhibitors (MTKIs) and broad-spectrum antimicrobial agents.

Physicochemical Profiling & Structural Logic

Before deploying any building block into a high-throughput synthetic pipeline, we must establish its baseline physicochemical parameters. The specific arrangement of electron-withdrawing groups (nitro, fluoro, bromo, and aldehyde) significantly depresses the electron density of the aromatic ring, dictating its stability and reactivity.

Table 1: Quantitative Physicochemical Profile

| Parameter | Value | Functional Implication |

| CAS Registry Number | 213382-40-2[1] | Primary identifier for inventory and regulatory tracking. |

| Molecular Formula | C₇H₃BrFNO₃[1] | High heteroatom-to-carbon ratio; excellent for fragment-based design. |

| Molecular Weight | 248.01 g/mol [1] | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Exact Mass | 246.92803 Da[1] | Critical for high-resolution mass spectrometry (HRMS) validation during early-stage synthesis. |

| Aromatic Core Density | Highly Electron-Deficient | Primes the ring for Nucleophilic Aromatic Substitution (SNAr) at the fluoro position if required. |

Orthogonal Reactivity: The Synthetic Engine

The true value of 4-Bromo-5-fluoro-2-nitrobenzaldehyde lies in orthogonal functionalization —the ability to selectively react one functional group without perturbing the others.

-

The Aldehyde (-CHO): Acts as the primary electrophilic center for Schiff base formation or reductive amination[2].

-

The Nitro (-NO₂): Serves as a masked amine. Once the aldehyde is functionalized, the nitro group can be reduced to an aniline, triggering spontaneous intramolecular cyclization to form quinazolines or indoles[3].

-

The Bromo (-Br): A weaker bond than C-F, making it the exclusive site for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to extend the molecular scaffold[3].

-

The Fluoro (-F): Often left intact to modulate the final drug's pKa, increase lipophilicity, and block metabolic oxidation hotspots (CYP450 metabolism)[4].

Orthogonal reactivity map of 4-Bromo-5-fluoro-2-nitrobenzaldehyde.

Self-Validating Experimental Workflows

To translate structural theory into laboratory reality, protocols must be robust and self-validating. The following methodologies emphasize the causality behind reagent selection, ensuring high chemoselectivity.

Protocol A: Chemoselective Reductive Amination

This protocol targets the aldehyde while preserving the nitro and halogen groups, a critical first step in synthesizing macrocyclic kinase inhibitors[3].

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-(methylamino)ethanol (1.0 eq) in anhydrous CH₂Cl₂ at room temperature. Add Tetrakis(2-methyl-2-propanolato)titanate(1-) [Ti(OiPr)₄] (1.0 eq) and triethylamine (1.0 eq).

-

Substrate Addition: Introduce 4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq) and stir for 90 minutes.

-

Reduction: Add NaBH(OAc)₃ (1.1 eq) and stir for 18 hours at room temperature.

-

Workup (Self-Validation): Quench by pouring into aqueous NaHCO₃. The precipitation of titanium dioxide (TiO₂) visually confirms the successful hydrolysis of the Lewis acid. Filter, separate the organic layer, wash with water, dry over MgSO₄, and evaporate the solvent.

The Causality: Why use Ti(OiPr)₄? Direct addition of NaBH(OAc)₃ to an aldehyde/amine mixture often leads to premature reduction of the aldehyde to an alcohol. Ti(OiPr)₄ acts as a potent Lewis acid and water scavenger, exclusively driving the equilibrium toward the intermediate iminium ion before reduction occurs, ensuring near-quantitative chemoselectivity[3].

Protocol B: Halogen-Preserving Nitro Reduction

Following aldehyde functionalization, the nitro group must be reduced to an amine to facilitate cyclization (e.g., forming a quinazoline core).

Step-by-Step Methodology:

-

Solvent System: Dissolve the functionalized intermediate (or the raw benzaldehyde, depending on the route) in a mixture of EtOH, Water, and Glacial Acetic Acid (AcOH) (approx. 5:3:1 ratio) at 10 °C[5][6].

-

Reduction: Add Iron powder (approx. 4.4 eq) in portions. Elevate the temperature to 90 °C and stir for 30 minutes.

-

Workup (Self-Validation): Concentrate the volatiles in vacuo. Extract the resulting suspension with EtOAc. The absence of debrominated byproducts in LC-MS analysis validates the mildness of the conditions.

The Causality: Why Iron/AcOH instead of standard catalytic hydrogenation (H₂ with Pd/C)? Palladium-catalyzed hydrogenation is highly aggressive and will rapidly undergo reductive dehalogenation, cleaving the critical C-Br bond required for downstream diversification. The Béchamp reduction (Fe/AcOH) relies on single-electron transfer mechanisms that are entirely blind to aryl halides, perfectly preserving the bromo and fluoro groups[5].

Applications in Advanced Drug Discovery

The strategic use of 4-Bromo-5-fluoro-2-nitrobenzaldehyde has directly enabled breakthroughs in two major therapeutic areas:

A. Multi-Targeting Kinase Inhibitors (Oncology)

In the pursuit of overcoming resistance in non-small cell lung cancer (NSCLC), researchers have utilized this building block to synthesize macrocyclic quinazoline derivatives[3]. The quinazoline core acts as an ATP-competitive inhibitor, slotting perfectly into the hinge region of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4].

Mechanism of action: Quinazoline-derived MTKIs inhibiting the EGFR signaling pathway.

B. Next-Generation Antimicrobials (Infectious Disease)

Beyond oncology, the compound is a critical precursor for novel quinolone derivatives[6]. By leveraging the fluoro group to enhance bacterial cell wall penetration and utilizing the bromo group to attach bulky, target-specific side chains, scientists have developed potent inhibitors of bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), essential enzymes for bacterial DNA replication[6].

Stepwise synthetic workflow for macrocyclic quinazoline kinase inhibitors.

References

-

iChemical - ECHEMI. Product Description: 4-Bromo-5-fluoro-2-nitrobenzaldehyde.1

-

Fluoromart. 213382-40-2 | 4-Bromo-5-fluoro-2-nitro-benzaldehyde - Scientific Research Applications.2

-

Google Patents. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki.3

-

Googleapis.com. United States Patent - Compounds Useful as PM Kinase Inhibitors (Nitro Reduction Protocols).5

-

Google Patents. WO2016020836A1 - Quinolone derivatives as antibacterials.6

-

Benchchem. 6-Bromo-5-fluoro-1H-indazole | Key Signaling Pathways (EGFR, VEGFR-2).4

Sources

- 1. echemi.com [echemi.com]

- 2. 213382-40-2 | 4-Bromo-5-fluoro-2-nitro-benzaldehyde [fluoromart.com]

- 3. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]

- 4. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2016020836A1 - Quinolone derivatives as antibacterials - Google Patents [patents.google.com]

Methodological & Application

Application Note: Reductive Cyclization of 4-Bromo-5-fluoro-2-nitrobenzaldehyde to Form Functionalized Indazoles

Introduction & Strategic Rationale

Indazoles are privileged pharmacophores in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles in kinase inhibitors and CNS-active agents. The synthesis of specifically functionalized indazoles, such as 6-bromo-5-fluoro-1H-indazole and its 2H-alkylated derivatives, provides critical vectors for late-stage functionalization. The C6-bromo position acts as an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C5-fluorine atom imparts enhanced metabolic stability and modulates the pKa of the heterocyclic core.

This application note details two distinct reductive cyclization pathways starting from the highly versatile building block, 4-bromo-5-fluoro-2-nitrobenzaldehyde :

-

The Cadogan Reductive Cyclization : A one-pot condensation-reduction sequence yielding 2-substituted 2H-indazoles.

-

The Hydrazine-Mediated Cyclization : A direct route to the unprotected 1H-indazole core.

Mechanistic Causality: The "Why" Behind the Chemistry

Pathway A: Cadogan Reductive Cyclization (2H-Indazoles)

The traditional Cadogan reaction requires harsh conditions—typically refluxing in excess trialkyl phosphites at >150 °C—to deoxygenate nitroaromatics[1],[2]. However, recent methodological advances demonstrate that utilizing tri-n-butylphosphine (PBu3) allows the reaction to proceed under significantly milder conditions (80 °C in isopropanol)[3].

The sequence initiates with the condensation of 4-bromo-5-fluoro-2-nitrobenzaldehyde with a primary amine to form an ortho-nitrobenzylidene amine (Schiff base)[3]. Subsequent addition of PBu3 drives the exhaustive deoxygenation of the nitro group. While historically thought to proceed exclusively via a discrete singlet nitrene, recent mechanistic studies suggest the involvement of N-oxide intermediates that undergo 6π-electrocyclization followed by N–O bond cleavage to afford the 2H-indazole[2].

Mechanistic workflow of the Cadogan reductive cyclization to form 2H-indazoles.

Pathway B: Hydrazine-Mediated Cyclization (1H-Indazoles)

Reacting the starting aldehyde with hydrazine hydrate initially forms a hydrazone intermediate. Under controlled heating, the nucleophilic nitrogen attacks the electrophilic nitro group (or a partially reduced species thereof), driving a reductive cyclization that constructs the 1H-indazole core while extruding water[4].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation checkpoints to confirm intermediate formation before proceeding to the next step.

Protocol A: One-Pot Synthesis of 2-Substituted 6-Bromo-5-fluoro-2H-indazoles

Causality Note: Isopropanol (i-PrOH) is selected as the solvent because it optimally balances the solubility of the imine intermediate and the required 80 °C reflux temperature for PBu3-mediated deoxygenation[3].

-

Condensation: In a flame-dried Schlenk flask under N2, dissolve 4-bromo-5-fluoro-2-nitrobenzaldehyde (1.0 mmol) in anhydrous i-PrOH (5.0 mL). Add the primary aliphatic or aromatic amine (1.1 mmol)[3].

-

Validation Checkpoint 1 (Imine Formation): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The aldehyde spot (UV-active, stains with 2,4-DNPH) must disappear completely, replaced by a less polar, bright yellow imine spot.

-

Reduction: Once imine formation is verified, add PBu3 (2.5 mmol) dropwise via syringe. (Caution: PBu3 is pyrophoric and possesses a strong odor; perform in a well-ventilated fume hood).

-

Cyclization: Heat the reaction mixture to 80 °C for 4–12 hours[3].

-

Validation Checkpoint 2 (Cyclization): LC-MS analysis should indicate the mass of the desired 2H-indazole [M+H]+, displaying the characteristic isotopic pattern of a mono-brominated species (1:1 ratio of M / M+2 peaks).

-

Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the product.

Protocol B: Synthesis of 6-Bromo-5-fluoro-1H-indazole via Hydrazine Hydrate

Causality Note: Hydrazine is added at 0 °C to prevent uncontrolled exothermic decomposition and to suppress over-reduction of the nitro group prior to hydrazone formation[4].

-

Mixing: Dissolve the aldehyde (1.0 mmol) in EtOH (5.0 mL) in a round-bottom flask.

-

Addition: Slowly add hydrazine hydrate (N2H4·H2O, 80% aqueous, 3.0 mmol) at 0 °C[4].

-

Heating: Attach a reflux condenser and heat the mixture to 85 °C for 6 hours.

-

Validation Checkpoint: Monitor by TLC. The highly polar hydrazone intermediate will gradually convert to the moderately polar 1H-indazole.

-

Isolation: Quench the reaction by pouring it into ice-cold water (15 mL). The product typically precipitates as a solid. Filter, wash with cold water, and dry under high vacuum.

Experimental workflow for one-pot hydrazine-mediated 1H-indazole synthesis.

Quantitative Data & Optimization Matrix

The choice of reducing agent and catalytic system profoundly impacts the yield and purity of the resulting indazoles. Table 1 summarizes optimized conditions based on empirical data from related ortho-nitrobenzaldehyde cyclizations.

Table 1: Optimization of Reductive Cyclization Conditions for 2-Nitrobenzaldehydes

| Method | Reagents / Catalyst | Solvent | Temp (°C) | Target Scaffold | Avg. Yield (%) | Key Advantage |

| Cadogan (Classic) | P(OEt)3 (excess) | Neat | 150 | 2H-Indazole | 45–60 | Reagent acts as solvent[1] |

| Cadogan (Mild) | PBu3 (2.5 eq) | i-PrOH | 80 | 2H-Indazole | 75–92 | Broad functional group tolerance[3] |

| Microwave-Assisted | MoO2Cl2(dmf)2 / Ph3P | Microwave | MW | 2H-Indazole | 61–92 | Rapid reaction times[5] |

| Hydrazine | N2H4·H2O (3.0 eq) | EtOH | 85 | 1H-Indazole | 65–80 | Direct access to unprotected core[4] |

Trustworthiness & Analytical Signatures

To definitively confirm the successful cyclization of 4-bromo-5-fluoro-2-nitrobenzaldehyde, scientists must rely on specific analytical signatures:

-

1H NMR (DMSO-d6): For the 1H-indazole, the disappearance of the highly deshielded aldehyde proton (~10.0 ppm) and the appearance of the distinctive C3-H indazole proton (~8.1 ppm) is diagnostic. The N-H proton will appear as a broad singlet >13.0 ppm.

-

19F NMR: The fluorine atom at C5 serves as an excellent internal probe. Its chemical shift will migrate significantly upfield upon conversion of the strongly electron-withdrawing nitro group to the electron-donating indazole nitrogen framework.

References[3] Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. https://doi.org/10.1021/ol5012423[5] Innovative cascade reaction for 2H-indazole derivative synthesis. ResearchGate. https://www.researchgate.net/publication/380894541_Innovative_cascade_reaction_for_2H-indazole_derivative_synthesis[4] 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7. Benchchem. https://www.benchchem.com/product/b1158593[1] Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules (via PMC). https://doi.org/10.3390/molecules26082198[2] Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of Organic Chemistry (via PMC). https://doi.org/10.1021/acs.joc.8b02356

Sources

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 4. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

"4-Bromo-5-fluoro-2-nitrobenzaldehyde" as a precursor for macrocyclic quinazoline derivatives

Application Note: 4-Bromo-5-fluoro-2-nitrobenzaldehyde as a Strategic Precursor for Macrocyclic Quinazoline Multi-Targeting Kinase Inhibitors (MTKIs)

Executive Summary & Mechanistic Rationale

In the landscape of modern oncology and targeted therapeutics, the design of Multi-Targeting Kinase Inhibitors (MTKIs) requires highly functionalized, rigid core structures capable of precise interactions within the ATP-binding pockets of receptor tyrosine kinases (e.g., EGFR, VEGFR, FGF)[1]. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) has emerged as a premier, trifunctional building block for the synthesis of macrocyclic quinazoline-based MTKIs[2],[3].

The architectural brilliance of this specific precursor lies in its orthogonal reactivity, which permits the sequential, highly controlled assembly of complex macrocycles without the need for excessive protecting group manipulations:

-

The Aldehyde Moiety (C1): Serves as the primary anchor for installing the flexible macrocyclic tether. It readily undergoes reductive amination with functionalized amino-alcohols (e.g., 2-(methylamino)ethanol).

-

The Nitro Group (C2): Acts as a masked amine. Following tether installation, the nitro group is reduced to an aniline, providing the essential nucleophilic nitrogen required for constructing the pyrimidine ring of the quinazoline core[1].

-

The Bromo/Fluoro Substituents (C4/C5): The C4-bromo group is a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Sonogashira coupling with alkynes), which is the pivotal step for closing the macrocyclic ring[1]. Concurrently, the C5-fluoro atom serves a dual purpose: it increases the metabolic stability of the final API by blocking oxidative metabolism at that position, and its strong electron-withdrawing nature modulates the pKa of the quinazoline nitrogens, enhancing hydrogen bonding within the kinase target.

Synthetic Workflow & Mechanistic Pathway

To visualize the orthogonal deconstruction of this synthesis, the following diagram illustrates the logical flow from the starting benzaldehyde to the macrocyclic MTKI.

Synthetic logic for macrocyclic quinazoline MTKIs starting from 4-Bromo-5-fluoro-2-nitrobenzaldehyde.

Experimental Protocols

The following protocols are adapted from validated industrial methodologies for the synthesis of MTKIs[1]. They are designed as self-validating systems, incorporating specific scavengers and quench steps to ensure the high purity of intermediates required for pharmaceutical development.

Protocol A: Reductive Amination (Tether Installation)

Objective: Chemoselective attachment of the macrocyclic tether without reducing the sensitive nitro group[1].

-

Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2-(methylamino)ethanol (1.0 eq, 0.077 mol) in anhydrous CH₂Cl₂ (180 mL).

-

Lewis Acid Activation: Add Tetrakis(2-methyl-2-propanolato)titanate(1-) (Titanium(IV) isopropoxide) (1.0 eq, 0.077 mol) dropwise at room temperature, followed by triethylamine (1.0 eq, 0.077 mol).

-

Causality: The titanium reagent acts as a Lewis acid and a water scavenger. It drives the equilibrium toward the imine/iminium intermediate, locking the aldehyde and preventing its premature, direct reduction to an alcohol.

-

-

Substrate Addition: Add 4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq, 0.077 mol) to the stirring mixture. Stir for 90 minutes at room temperature to ensure complete iminium formation[1].

-

Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1 eq, 0.0847 mol) in portions.

-

Causality: NaBH(OAc)₃ is a mild, highly chemoselective reducing agent that reduces the activated iminium ion without affecting the highly sensitive nitro group or the aryl halides. Stir for 18 hours at room temperature[1].

-

-

Workup: Quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution. Filter off the resulting titanium dioxide precipitate through a pad of Celite. Separate the organic phase, wash with deionized water (2x), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Cross-Coupling (Pre-Macrocyclization)

Objective: Functionalization of the C4-bromo position via Sonogashira coupling to install the carbon framework required for macrocyclization[1].

-

Preparation: Dissolve the brominated quinazoline intermediate (e.g., 0.91 mmol) in anhydrous pyrrolidine (10 mL).

-

Causality: Pyrrolidine acts as both the solvent and the base, accelerating the deprotonation of the terminal alkyne and facilitating the transmetalation step in the catalytic cycle.

-

-

Catalyst Loading: Add Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (5 mol%, 0.045 mmol) and a catalytic amount of Copper(I) iodide (CuI). Heat the mixture to 70°C.

-

Coupling: Slowly add Ethynyltrimethylsilane (2.5 eq, 2.29 mmol). Stir at 70°C for 4.75 hours[1].

-

Scavenging & Workup: Cool to room temperature and filter through Dicalite. Concentrate the filtrate, redissolve in EtOAc, and wash with water. To ensure pharmaceutical-grade purity, treat the organic layer with Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) resin (2.5 eq) and stir slowly for 48 hours[1].

-

Causality: MP-TMT resin effectively scavenges residual palladium down to single-digit ppm levels. This is critical for preventing heavy metal toxicity in downstream biological assays and avoiding interference in subsequent catalytic steps. Filter the resin and evaporate the solvent.

-

Data Presentation: Reaction Parameters & Analytical Metrics

To facilitate easy comparison and validation of the synthetic steps, the expected quantitative data and analytical markers are summarized below.

| Reaction Step | Key Reagents | Temp / Time | Expected Yield | Key Analytical Markers (NMR / MS) |

| 1. Reductive Amination | 2-(methylamino)ethanol, Ti(O-iPr)₄, NaBH(OAc)₃ | 25°C / 18 h | 75 - 85% | ¹H NMR: Disappearance of CHO (~10.3 ppm), appearance of benzylic CH₂ (~4.0 ppm). MS: [M+H]⁺ corresponding to tethered adduct. |

| 2. Nitro Reduction | Fe powder, AcOH, EtOH, H₂O | 25°C / 2 h | 80 - 90% | ¹H NMR: Disappearance of Ar-NO₂ shifts, appearance of broad NH₂ singlet (~5.0 ppm). |

| 3. Sonogashira Coupling | Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Pyrrolidine | 70°C / 4.75 h | 70 - 78% | ¹H NMR: Appearance of TMS singlet (~0.2 ppm). MS: Shift in isotopic pattern (loss of Br isotopes). |

| 4. Macrocyclization | DIAD, PPh₃, THF (Mitsunobu conditions) | 0°C to 25°C / 24 h | 40 - 60% | MS: Loss of H₂O (M-18) indicating ring closure. HPLC: Shift to higher retention time (increased lipophilicity). |

Sources

- 1. HUE027253T2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]

- 2. 4-Bromo-5-fluoro-2-nitrobenzaldehyde 97% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]

- 3. EP1828201A2 - Macrocyclic quinazoline derivatives and their use as mtki - Google Patents [patents.google.com]

Application Note: 4-Bromo-5-fluoro-2-nitrobenzaldehyde as a Multi-Orthogonal Scaffold in PET Radiotracer Development

Target Audience: Radiochemists, Medicinal Chemists, and PET Drug Development Professionals Application: Late-Stage 18 F-Radiolabeling, Central Nervous System (CNS) & Oncology PET Imaging

Strategic Molecular Design & Mechanistic Rationale

The development of Positron Emission Tomography (PET) radiotracers requires precursor molecules that can survive complex core-assembly steps while retaining a highly reactive handle for late-stage radioisotope incorporation. 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS: 213382-40-2) is a privileged, multi-orthogonal building block that perfectly satisfies these constraints.

Rather than acting as a final radiotracer itself, this molecule serves as a "Swiss Army knife" for synthesizing highly functionalized heterocyclic PET probes (such as quinolines and indoles). Its utility is grounded in the precise causality of its substitution pattern:

-

C1-Aldehyde & C2-Nitro (Core Assembly): The ortho-relationship between the aldehyde and the strongly electron-withdrawing nitro group makes this molecule an ideal substrate for reductive cyclization. Mild reduction of the nitro group to an aniline (using Fe/AcOH) yields 2-amino-4-bromo-5-fluorobenzaldehyde. Subsequent Friedländer condensation with an α -methylene ketone rapidly constructs a quinoline core.

-

C5-Fluoro (Metabolic Tuning): In the resulting heterocycle, the native fluorine atom (which maps to the C6 position of a quinoline) serves a critical pharmacokinetic role. It blocks Cytochrome P450-mediated oxidation at a notoriously labile metabolic hotspot, thereby increasing the in vivo half-life and brain penetrance of the resulting radiotracer.

-

C4-Bromo (The Radiolabeling Handle): The bromine atom (mapping to the C7 position of the quinoline) acts as an orthogonal handle. It is inert during the Friedländer condensation but is highly active for palladium-catalyzed Miyaura borylation. Converting this bromide into a pinacol boronate ester (Bpin) yields a stable precursor primed for late-stage Copper-Mediated Radiofluorination (CMRF)[1].

Experimental Workflow & Visualization

The transformation from the raw building block to a clinical-grade PET radiotracer follows a three-step self-validating system: Core Assembly, Precursor Generation, and Late-Stage Radiofluorination.

Figure 1: Synthetic workflow from 4-Bromo-5-fluoro-2-nitrobenzaldehyde to an 18 F-labeled PET radiotracer.

Quantitative Data Summary

The following table summarizes the expected yields and critical parameters for the transformation of the scaffold into a viable PET imaging agent.

| Reaction Step | Transformation | Key Reagents & Conditions | Chemical Yield / RCY | Molar Activity ( Am ) |

| 1. Core Assembly | Nitro reduction & Condensation | Fe powder, AcOH, Ketone, 90 °C, 2 h | 75–85% (Chemical) | N/A |

| 2. Precursor Synthesis | Aryl Bromide → Aryl-Bpin | B 2 pin 2 , Pd(dppf)Cl 2 , KOAc, 100 °C | 65–75% (Chemical) | N/A |

| 3. Radiolabeling | Aryl-Bpin → Aryl-[ 18 F]F | [ 18 F]KF, Cu(OTf) 2 (py) 4 , DMA/n-BuOH | 45–60% (RCY) | >1500 Ci/mmol |

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Aryl-Bpin Radiolabeling Precursor

Objective: Convert the 7-bromo-6-fluoroquinoline intermediate into a stable boronate ester for CMRF.

-

Reaction Setup: To an oven-dried Schlenk flask, add the 7-bromo-6-fluoroquinoline intermediate (1.0 equiv, ~2 mmol), bis(pinacolato)diboron (B 2 pin 2 , 1.5 equiv), anhydrous potassium acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl 2 (0.05 equiv).

-

Degassing (Critical Step): Add 15 mL of anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the aryl bromide and oxidation of the palladium catalyst.

-

Heating: Stir the mixture at 100 °C for 4 hours under an argon atmosphere.

-

In-Process QC: Monitor via TLC (20% EtOAc in Hexanes). The starting material ( Rf≈0.4 ) should be completely consumed, replaced by a highly fluorescent product spot ( Rf≈0.25 ).

-

Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc/Hexanes) to afford the Aryl-Bpin precursor as a solid.

Protocol B: Late-Stage Copper-Mediated Radiofluorination (CMRF)

Objective: Nucleophilic 18 F-fluorination of the unactivated arene using an alcohol-enhanced Cu(II) catalytic cycle[2].

-

Isotope Processing (Azeotropic Drying):

-

Receive aqueous[ 18 F]fluoride (typically 10-50 mCi for test scale) from the cyclotron on a QMA carbonate cartridge.

-

Elute into a V-vial using a solution of K 2 CO 3 (1.5 mg) and Kryptofix-222 (K 222 , 5 mg) in 1 mL of MeCN/H 2 O (8:2).

-

Evaporate the solvent at 110 °C under a stream of inert gas. Add anhydrous MeCN (3 × 0.5 mL) and evaporate to dryness. Causality: Water heavily solvates the fluoride ion, rendering it nucleophilically inert. Azeotropic drying strips this hydration shell, generating "naked", highly reactive [ 18 F]fluoride.

-

-

Complexation: To the dried [ 18 F]KF/K 222 complex, add a solution of the Aryl-Bpin precursor (15 μ mol) and the copper catalyst Cu(OTf) 2 (py) 4 (20 μ mol) dissolved in 0.4 mL of a 9:1 mixture of anhydrous DMA and n-butanol. Causality: The addition of n-butanol enhances the solubility of the copper-fluoride complex and significantly boosts radiochemical conversion (RCC)[2].

-

Radiofluorination: Heat the sealed vial at 110 °C for 20 minutes. Crucial: The reaction must contain an ambient air headspace. Causality: The catalytic cycle requires atmospheric oxygen to oxidize the intermediate Cu(II)-aryl-fluoride species to a high-valent Cu(III) complex, which rapidly undergoes reductive elimination to form the final C-F bond[1][3].

-

Quench & Purification:

-

Cool the vial and quench with 2 mL of HPLC-grade water.

-

Pass the mixture through a pre-conditioned Sep-Pak C18 Plus cartridge. Wash with 5 mL water to remove unreacted [ 18 F]fluoride and copper salts.

-

Elute the crude radiotracer with 1.5 mL of MeCN.

-

Purify via semi-preparative RP-HPLC to isolate the pure 7-[ 18 F]fluoro-6-fluoroquinoline tracer. Validate radiochemical purity (>95%) via analytical Radio-TLC and Radio-HPLC.

-

References

- Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Organic Letters Source: ACS Publications URL

- Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling Source: PMC - NIH URL

- Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF Source: PubMed - NIH URL

Sources

Application Notes & Protocols: Stereoselective Synthesis Using 4-Bromo-5-fluoro-2-nitrobenzaldehyde

Prepared by: Senior Application Scientist, Chemical Development Division

Introduction: A Versatile Building Block for Chiral Synthesis

4-Bromo-5-fluoro-2-nitrobenzaldehyde is a trifunctionalized aromatic aldehyde that serves as a highly valuable starting material in modern organic synthesis, particularly in the construction of complex, chiral molecules for pharmaceutical and agrochemical applications. Its utility is derived from the orthogonal reactivity of its three key functional groups:

-

The Aldehyde (CHO): An electrophilic center ideal for a wide range of stereoselective C-C and C-O bond-forming reactions, including reductions, aldol additions, and Henry reactions.

-

The Nitro Group (NO₂): A strong electron-withdrawing group that activates the aldehyde for nucleophilic attack. It also serves as a synthetic handle for the introduction of an amine functionality via reduction, a crucial step in the synthesis of many bioactive compounds and heterocycles.[1][2]

-

The Bromo-Fluoro Substitution Pattern: The halogen substituents provide opportunities for late-stage functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution, allowing for the diversification of the molecular scaffold.

This guide provides detailed protocols and mechanistic insights into two cornerstone stereoselective transformations using this aldehyde: the asymmetric reduction to a chiral alcohol and an organocatalytic asymmetric aldol reaction. These protocols are designed to be self-validating systems, with explanations of the causality behind experimental choices to ensure both accuracy and reproducibility.

Core Application: Asymmetric Reduction to (R)-(4-Bromo-5-fluoro-2-nitrophenyl)methanol

The enantioselective reduction of the prochiral aldehyde to a chiral secondary alcohol is a fundamental transformation that introduces a key stereocenter.[3] The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally reliable and well-established method for achieving high enantioselectivity in this conversion.[4][5]

Principle & Rationale: The CBS reduction employs a chiral oxazaborolidine catalyst, which complexes with a borane source (e.g., BH₃·THF). This complex then coordinates to the aldehyde in a sterically defined manner, directing the hydride delivery from the borane to one specific face of the carbonyl group, thus yielding one enantiomer of the alcohol in high excess.[6] The predictable stereochemical outcome and high catalytic efficiency make it a preferred method in synthetic chemistry.[3][7]

Experimental Protocol: CBS-Catalyzed Asymmetric Reduction

This protocol details the reduction using the (S)-CBS catalyst to produce the (R)-alcohol. Using the (R)-CBS catalyst will yield the (S)-alcohol.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Bromo-5-fluoro-2-nitrobenzaldehyde | C₇H₃BrFNO₃ | 248.01 | 2.48 g | 10.0 | 1.0 |

| (S)-2-Methyl-CBS-oxazaborolidine | C₁₈H₂₀BNO | 277.17 | 277 mg | 1.0 | 0.1 |

| Borane-THF complex (1.0 M in THF) | BH₃·THF | - | 12.0 mL | 12.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |

| Methanol (MeOH) | CH₃OH | 32.04 | 10 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 20 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 20 mL | - | - |

| Brine | NaCl (aq) | - | 20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | - |

| Ethyl Acetate (EtOAc) & Hexanes | - | - | As needed | - | - |

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-5-fluoro-2-nitrobenzaldehyde (2.48 g, 10.0 mmol) and anhydrous THF (30 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until the aldehyde is fully dissolved.

-

Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine (277 mg, 1.0 mmol, 0.1 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Borane Addition: Add the borane-THF solution (1.0 M, 12.0 mL, 12.0 mmol, 1.2 eq.) dropwise over 20-30 minutes using a syringe pump. Causality: Slow addition is crucial to maintain temperature control and prevent side reactions, ensuring high enantioselectivity.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C to decompose excess borane. (Caution: Hydrogen gas evolution).

-

Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to afford the chiral alcohol, (R)-(4-Bromo-5-fluoro-2-nitrophenyl)methanol.

-

Characterization: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Visualization: Catalytic Cycle of CBS Reduction

Caption: Catalytic cycle for the CBS reduction of an aldehyde.

Advanced Application: Organocatalytic Asymmetric Aldol Reaction

Carbon-carbon bond formation is central to building molecular complexity. The direct asymmetric aldol reaction, catalyzed by small organic molecules like L-proline, provides a powerful, metal-free method to construct chiral β-hydroxy carbonyl compounds.[8][9][10]

Principle & Rationale: L-proline catalysis operates through an enamine-based mechanism.[11][12] Proline reacts with a ketone donor (e.g., acetone) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde (4-Bromo-5-fluoro-2-nitrobenzaldehyde) in a stereocontrolled fashion. The stereochemistry is directed by the chiral proline scaffold in the transition state, often rationalized by the Zimmerman-Traxler model, which minimizes steric interactions.[12] Subsequent hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the proline catalyst.[10] The electron-withdrawing nitro group on the benzaldehyde enhances its electrophilicity, often leading to increased reaction rates.[13]

Experimental Protocol: L-Proline-Catalyzed Aldol Reaction

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Bromo-5-fluoro-2-nitrobenzaldehyde | C₇H₃BrFNO₃ | 248.01 | 1.24 g | 5.0 | 1.0 |

| L-Proline | C₅H₉NO₂ | 115.13 | 173 mg | 1.5 | 0.3 |

| Acetone | C₃H₆O | 58.08 | 18.3 mL | 250 | 50 |

| Dimethyl Sulfoxide (DMSO), Anhydrous | C₂H₆OS | 78.13 | 5.0 mL | - | - |

| Saturated Ammonium Chloride (NH₄Cl) | NH₄Cl (aq) | - | 20 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | - |

| Brine | NaCl (aq) | - | 20 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | - |

Procedure:

-

Setup: To a 50 mL round-bottom flask, add 4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.24 g, 5.0 mmol), L-proline (173 mg, 1.5 mmol, 0.3 eq.), and anhydrous DMSO (5.0 mL).

-

Reagent Addition: Add acetone (18.3 mL, 250 mmol, 50 eq.). Causality: Acetone serves as both the nucleophilic donor and the solvent. A large excess is used to drive the equilibrium towards product formation.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically a suspension. Monitor progress by TLC (e.g., 1:1 Hexanes:EtOAc). The reaction may take 24-72 hours.

-

Work-up: Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl solution (20 mL) and extract with ethyl acetate (3 x 40 mL). Trustworthiness: The aqueous wash is critical for removing the DMSO and the water-soluble proline catalyst.

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL) to further remove residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to yield the chiral aldol adduct.

-

Characterization: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC/SFC analysis, respectively.

Visualization: L-Proline Enamine Catalytic Cycle